N-cyclohexyl-4-methylpyrimidin-2-amine
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Overview
Description
N-cyclohexyl-4-methylpyrimidin-2-amine is an organic compound with the molecular formula C11H17N3 It belongs to the class of aminopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-methylpyrimidin-2-amine typically involves the reaction of cyclohexylamine with 4-methylpyrimidine-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-methylpyrimidin-2-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclohexyl-4-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
N-cyclohexyl-4-methylpyrimidin-2-amine can be compared with other aminopyrimidines, such as:
N-cyclohexyl-4-methylpyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine: Contains an additional imidazo[1,2-a]pyridine moiety, which may confer different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclohexyl and methyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-cyclohexyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-7-8-12-11(13-9)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
ZABGXRNUCVOKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCCCC2 |
Origin of Product |
United States |
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